1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea
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Description
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea is a useful research compound. Its molecular formula is C19H28N6O4 and its molecular weight is 404.471. The purity is usually 95%.
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Scientific Research Applications
Discovery of Nonpeptide Agonists
This compound has been explored for its potential as a nonpeptidic agonist of the urotensin-II receptor. A functional cell-based screen identified related compounds as selective nonpeptidic drug-like UII receptor agonists. These findings have implications for pharmacological research tools and drug development, highlighting the compound's role in receptor activity and selectivity in medicinal chemistry research (Croston et al., 2002).
Complexation and Unfolding Studies
Studies have also shown the complexation-induced unfolding of heterocyclic ureas. The synthesis and conformational studies of heterocyclic ureas and their concentration-dependent unfolding to form multiply hydrogen-bonded complexes have been described. This research provides insights into the foldamer equilibria with multiply hydrogen-bonded sheetlike structures, which are significant for understanding the chemical and physical properties of these compounds (Corbin et al., 2001).
Inhibition and Corrosion Studies
Research into corrosion inhibition has examined the effects of triazinyl urea derivatives, including compounds structurally related to the mentioned chemical, demonstrating their efficacy as corrosion inhibitors for mild steel in acidic environments. These studies provide valuable information for industrial applications, particularly in materials science and engineering, by detailing how these compounds interact with metal surfaces to prevent corrosion (Mistry et al., 2011).
Synthesis and Biological Activity
Additionally, the synthesis of new analogues with expected biological activity against HBV has been documented, leveraging the structural properties of the compound for potential therapeutic applications. This research underscores the compound's versatility in drug discovery and development, particularly in the synthesis of analogues aimed at combating viral infections (Aal, 2002).
Properties
IUPAC Name |
1-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O4/c1-12-9-16(25(2)3)24-18(22-12)20-7-8-21-19(26)23-13-10-14(27-4)17(29-6)15(11-13)28-5/h9-11H,7-8H2,1-6H3,(H,20,22,24)(H2,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZZAFFIRPPDEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)NC2=CC(=C(C(=C2)OC)OC)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.